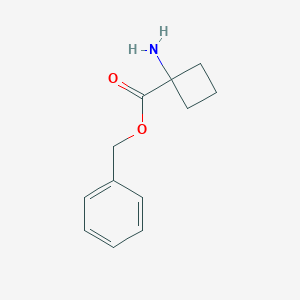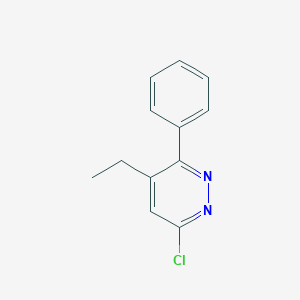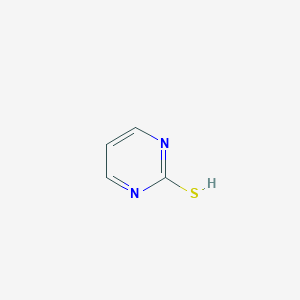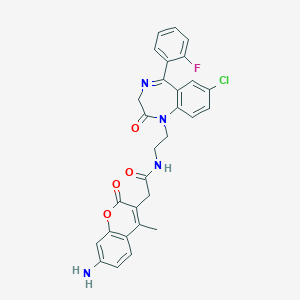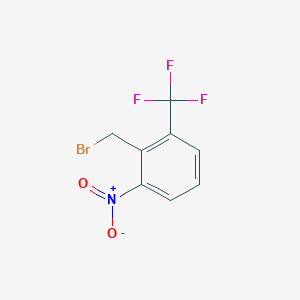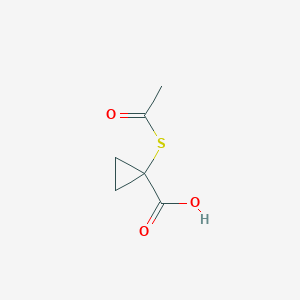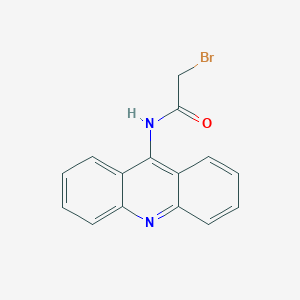
Acetamide, N-9-acridinyl-2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-9-acridinyl-2-bromo-, also known as ABR-215757, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
The mechanism of action of Acetamide, N-9-acridinyl-2-bromo- involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. Acetamide, N-9-acridinyl-2-bromo- binds to the ATP-binding site of CK2, preventing its activity and leading to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Acetamide, N-9-acridinyl-2-bromo- has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and pancreatic cancer cells. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetamide, N-9-acridinyl-2-bromo- in lab experiments is its specificity for CK2, which reduces the likelihood of off-target effects. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to be stable in biological fluids, making it suitable for in vivo studies. However, one limitation of using Acetamide, N-9-acridinyl-2-bromo- is its poor solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several future directions for research on Acetamide, N-9-acridinyl-2-bromo-. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential in treating other types of cancer, including those that are resistant to current therapies. Additionally, further studies are needed to understand the mechanisms underlying the sensitivity of cancer cells to Acetamide, N-9-acridinyl-2-bromo- and to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, Acetamide, N-9-acridinyl-2-bromo- is a promising compound for cancer research due to its specificity for CK2, minimal toxicity in normal cells, and potential as a sensitizer for radiation therapy. While there are some limitations to its use in lab experiments, further research is needed to explore its potential as a cancer therapy and to optimize its dosing and administration in clinical settings.
Méthodes De Synthèse
The synthesis of Acetamide, N-9-acridinyl-2-bromo- involves the reaction of 9-acridinylamine with 2-bromoacetamide in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure sample of Acetamide, N-9-acridinyl-2-bromo-.
Applications De Recherche Scientifique
Acetamide, N-9-acridinyl-2-bromo- has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that Acetamide, N-9-acridinyl-2-bromo- inhibits the growth of breast cancer cells by inducing apoptosis or programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
Propriétés
Numéro CAS |
126857-76-9 |
|---|---|
Nom du produit |
Acetamide, N-9-acridinyl-2-bromo- |
Formule moléculaire |
C15H11BrN2O |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
N-acridin-9-yl-2-bromoacetamide |
InChI |
InChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19) |
Clé InChI |
HRHWEPUNQVXJDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |
Synonymes |
9-ABAC N-(9-acridinyl)bromoacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



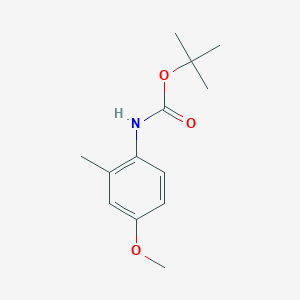
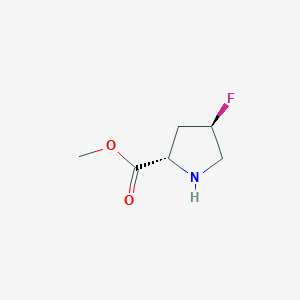
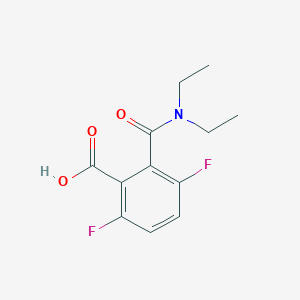
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
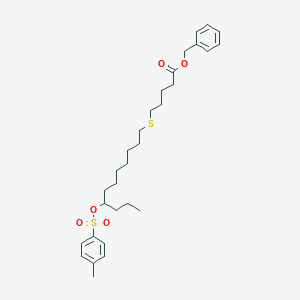
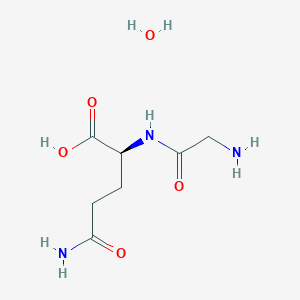
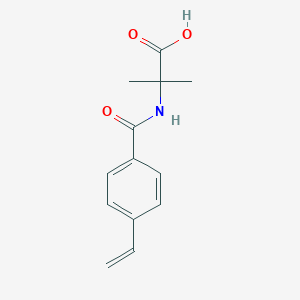
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
